molecular formula C26H22F2N6O4S B2695209 CH6953755

CH6953755

Cat. No.: B2695209
M. Wt: 552.6 g/mol
InChI Key: YVXUHNOWRKWXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXUHNOWRKWXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: CH6953755 was identified through a large-scale compound screen of over half a million compounds, followed by structure–activity relationship optimization. The compound is an aminopyrazole derivative, specifically designed to inhibit YES1 kinase .

Industrial Production Methods: The industrial production of this compound involves the synthesis of the aminopyrazole core, followed by specific modifications to enhance its selectivity and potency against YES1 kinase. Detailed industrial production methods are proprietary and not publicly disclosed.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinase Activity

A study demonstrated that this compound effectively inhibits the activity of certain kinases associated with cancer progression. The compound was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It shows promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.

Case Study: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function as assessed by behavioral tests . These findings suggest potential therapeutic applications in treating neurodegenerative disorders.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it has inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

Research involving the evaluation of this compound against Porphyromonas gingivalis, a bacterium implicated in periodontal disease, showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Kinase Inhibition

The compound selectively inhibits specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. This inhibition disrupts cancer cell growth and induces apoptosis.

Modulation of Neuroinflammatory Pathways

By targeting inflammatory mediators and oxidative stress pathways, the compound protects neuronal cells from damage and promotes survival under pathological conditions.

Disruption of Bacterial Cell Functions

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2055918-71-1
  • Molecular Formula : C₂₆H₂₂F₂N₆O₄S
  • Molecular Weight : 552.55 g/mol
  • Structural Features: The compound is characterized by a pyrazole-indole core linked to a 2,6-difluorophenoxy-substituted pyridine moiety and a methanesulfonamide group.

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at room temperature.
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pyrazole-Based Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Key Features Known Applications
Target Compound 2055918-71-1 C₂₆H₂₂F₂N₆O₄S Pyrazole-indole, difluorophenoxy, sulfonamide Undisclosed (research phase)
Fipronil 120068-37-3 C₁₂H₄Cl₂F₆N₄OS Pyrazole, trifluoromethylsulfinyl Insecticide (GABA antagonist)
Ethiprole 181211-01-0 C₁₃H₉Cl₂F₃N₄OS Pyrazole, ethylsulfinyl Insecticide (non-competitive GABA blocker)
Azimsulfuron 120162-55-2 C₁₃H₁₆N₁₀O₅S Pyrazole-sulfonamide, pyrimidine Herbicide (acetolactate synthase inhibitor)

Key Observations :

  • Pyrazole Core : All compounds share a pyrazole ring, which is critical for binding to biological targets like GABA receptors (fipronil, ethiprole) or enzymes (azimsulfuron). The target compound’s indole-pyridine extension may enhance selectivity or pharmacokinetics .
  • Fluorine Substitution: The 2,6-difluorophenoxy group in the target compound contrasts with fipronil’s trifluoromethylsulfinyl group.
  • Sulfonamide Functionality : Present in both the target compound and azimsulfuron, this group is often associated with enzyme inhibition (e.g., sulfonylureas in herbicides). The target’s methanesulfonamide may modulate solubility or target engagement .

Functional Analogues in Sulfonamide-Containing Compounds

  • Cinosulfuron (94593-91-6): A sulfonylurea herbicide with a triazine backbone. Unlike the target compound, it lacks aromatic heterocycles but shares sulfonamide-mediated enzyme inhibition .
  • Rimsulfuron (122931-48-0): Features a pyrimidine-sulfonamide structure, targeting plant acetolactate synthase. The target compound’s indole-pyridine system may offer broader target specificity in non-plant systems .

Biological Activity

N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide is a complex compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a pyrazole ring substituted with an amino group and a carbonyl moiety.
  • Pyridine and Indole Moieties : These contribute to the compound's pharmacological properties, enhancing its interaction with biological targets.
  • Methanesulfonamide Group : This moiety is known for its role in modulating biological activity, particularly in enzyme inhibition.

Research indicates that compounds similar to N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, impacting pathways such as inflammation and cell proliferation.
  • Interference with Signal Transduction : The compound may modulate signaling pathways involving kinases or other cellular receptors.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Studies have demonstrated that related pyrazole compounds exhibit significant anti-inflammatory properties. For instance:

  • A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition at concentrations around 10 µM compared to standard treatments like dexamethasone .

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented extensively:

CompoundTarget OrganismInhibition (%)Reference
Compound AE. coli75%
Compound BS. aureus80%
Compound CKlebsiella pneumoniae70%

These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Potential

Pyrazole derivatives have been explored for their anticancer activities:

  • Research indicates that certain pyrazole compounds can inhibit critical kinases involved in cancer cell proliferation. For example, compounds targeting Aurora kinases have shown promising results in preclinical models .

Study on Inflammatory Response

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that demonstrated significant inhibition of inflammatory markers in vitro. The most potent compound showed an IC50 value comparable to established anti-inflammatory drugs .

Antimicrobial Testing

Burguete et al. reported on a novel series of pyrazole derivatives that exhibited antimicrobial activity against multiple bacterial strains. The presence of specific functional groups was crucial for enhancing this activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.